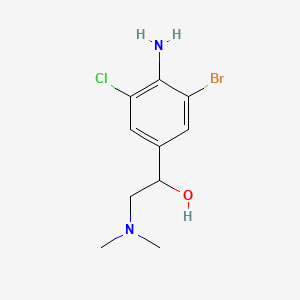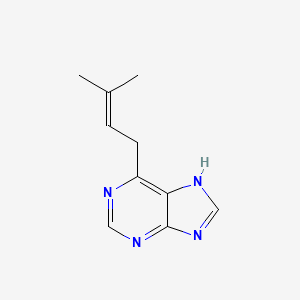
6-(3-Methylbut-2-en-1-yl)-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Methylbut-2-en-1-yl)-7H-purine is a compound belonging to the class of purines, which are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring. This compound is known for its role as a cytokinin, a class of plant hormones that promote cell division and growth in plant roots and shoots .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylbut-2-en-1-yl)-7H-purine typically involves the alkylation of purine derivatives. One common method includes the reaction of 6-chloropurine with 3-methylbut-2-en-1-ylamine under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
6-(3-Methylbut-2-en-1-yl)-7H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
科学的研究の応用
6-(3-Methylbut-2-en-1-yl)-7H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: As a cytokinin, it plays a crucial role in plant growth and development studies.
Medicine: Research is ongoing into its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the agricultural industry to enhance crop yields and improve plant health.
作用機序
The mechanism of action of 6-(3-Methylbut-2-en-1-yl)-7H-purine involves its interaction with cytokinin receptors in plants. These receptors, such as CRE1/AHK4 in Arabidopsis thaliana, perceive the presence of the compound and trigger a signaling cascade that promotes cell division and growth . The molecular targets include various proteins and enzymes involved in the cytokinin signaling pathway.
類似化合物との比較
Similar Compounds
Isopentenyladenine: Another cytokinin with a similar structure but different side chain.
Zeatin: A naturally occurring cytokinin with a hydroxyl group on the side chain.
Kinetin: A synthetic cytokinin with a different side chain structure.
Uniqueness
6-(3-Methylbut-2-en-1-yl)-7H-purine is unique due to its specific side chain, which imparts distinct biological activity and chemical reactivity compared to other cytokinins. Its ability to interact with specific cytokinin receptors makes it a valuable tool in plant biology research .
特性
CAS番号 |
41600-08-2 |
|---|---|
分子式 |
C10H12N4 |
分子量 |
188.23 g/mol |
IUPAC名 |
6-(3-methylbut-2-enyl)-7H-purine |
InChI |
InChI=1S/C10H12N4/c1-7(2)3-4-8-9-10(13-5-11-8)14-6-12-9/h3,5-6H,4H2,1-2H3,(H,11,12,13,14) |
InChIキー |
XKRRKODYZNWTNX-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=C2C(=NC=N1)N=CN2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


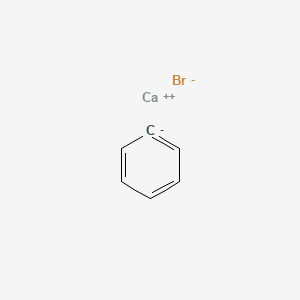
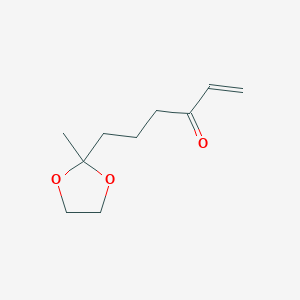
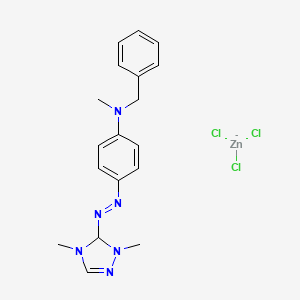
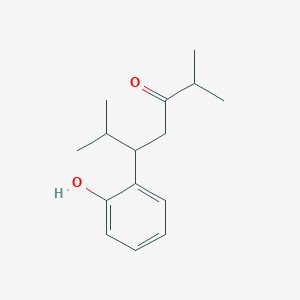
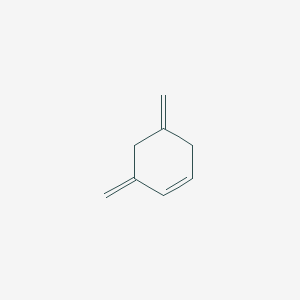
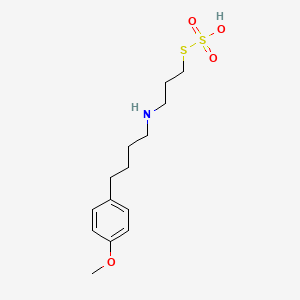
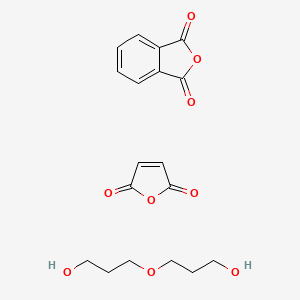
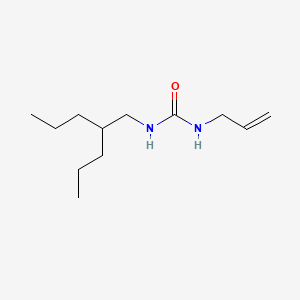
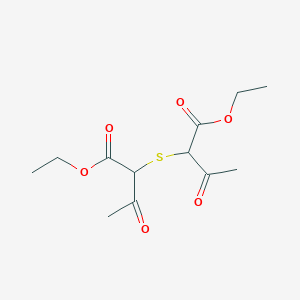

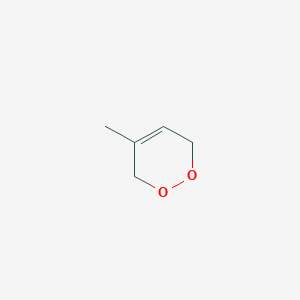
(phenylethynyl)-lambda~5~-phosphane](/img/structure/B14663609.png)
![Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14663615.png)
